4-bromo-2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-ylamine
Descripción
4-bromo-2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-ylamine is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry
Propiedades
Fórmula molecular |
C14H13BrN4O |
|---|---|
Peso molecular |
333.18 g/mol |
Nombre IUPAC |
4-bromo-2-(4-ethoxyphenyl)benzotriazol-5-amine |
InChI |
InChI=1S/C14H13BrN4O/c1-2-20-10-5-3-9(4-6-10)19-17-12-8-7-11(16)13(15)14(12)18-19/h3-8H,2,16H2,1H3 |
Clave InChI |
OCGYQGNFMBAIHG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2N=C3C=CC(=C(C3=N2)Br)N |
SMILES canónico |
CCOC1=CC=C(C=C1)N2N=C3C=CC(=C(C3=N2)Br)N |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline and 4-ethoxybenzoyl chloride.
Formation of Benzotriazole Ring: The reaction between 4-bromoaniline and 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine leads to the formation of an intermediate. This intermediate undergoes cyclization to form the benzotriazole ring.
Final Product:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-ylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The amine group at the 5-position can participate in coupling reactions to form new bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
4-bromo-2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-ylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-bromo-2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-2-(4-ethoxyphenyl)-1H-benzotriazole
- 4-bromo-2-(4-methoxyphenyl)-2H-benzotriazol-5-amine
- 4-chloro-2-(4-ethoxyphenyl)-2H-benzotriazol-5-amine
Uniqueness
4-bromo-2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-ylamine is unique due to its specific substitution pattern and the presence of both bromine and ethoxy groups
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
